molecular formula C19H16N2O2 B5799997 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide

3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide

Cat. No.: B5799997
M. Wt: 304.3 g/mol
InChI Key: PTXCPLGIUCVSFG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-pyridin-3-ylbenzamide: is an organic compound that features a benzamide core substituted with a 4-methoxyphenyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine:

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Uniqueness:

  • The combination of the 4-methoxyphenyl and pyridin-3-yl groups in the benzamide core provides unique electronic and steric properties, making 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-18-9-7-14(8-10-18)15-4-2-5-16(12-15)19(22)21-17-6-3-11-20-13-17/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXCPLGIUCVSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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